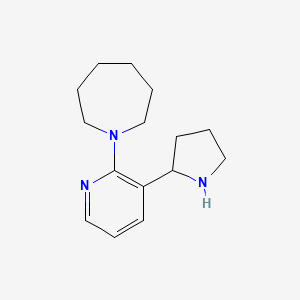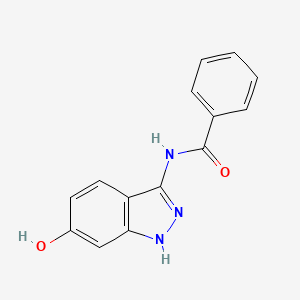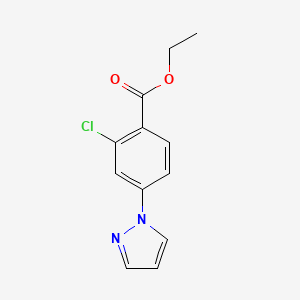![molecular formula C12H7ClFN3 B11866373 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 1956370-53-8](/img/structure/B11866373.png)
5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-5-chloropyrazole with 3-fluorobenzaldehyde under acidic conditions to form the desired compound .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Dihydro derivatives with reduced pyrimidine rings.
Substitution: Various substituted derivatives with different functional groups replacing the chloro or fluoro substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting various kinases, which are crucial in cell signaling pathways .
Medicine: The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of new anticancer drugs .
Industry: In the industrial sector, the compound’s unique photophysical properties make it useful in the development of fluorescent probes and materials for optoelectronic applications .
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to disruption of cell signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular pathways involved are still under investigation, but the compound’s ability to interfere with kinase activity is a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential anticancer properties.
5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine: Used in the preparation of tyrosine kinase inhibitors for cancer treatment.
Uniqueness: 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for further functionalization, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
1956370-53-8 |
|---|---|
Molekularformel |
C12H7ClFN3 |
Molekulargewicht |
247.65 g/mol |
IUPAC-Name |
5-chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H7ClFN3/c13-11-4-5-17-12(16-11)10(7-15-17)8-2-1-3-9(14)6-8/h1-7H |
InChI-Schlüssel |
ZMWRFDLWJMKZOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=C3N=C(C=CN3N=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11866292.png)

![1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11866304.png)


![2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one](/img/structure/B11866315.png)




![6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11866346.png)



